3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Overview
Description
3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid is an organic compound characterized by the presence of two 4,5-dimethoxy-2-nitrophenyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the nitration of 4,5-dimethoxybenzene to form 4,5-dimethoxy-2-nitrobenzene, followed by a Friedel-Crafts acylation to introduce the propanoic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 3,3-bis(4,5-dimethoxy-2-aminophenyl)propanoic acid.
Oxidation: Formation of 3,3-bis(4,5-dimethoxy-2-carboxyphenyl)propanoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-bis(4,5-dimethoxy-2-aminophenyl)propanoic acid: A reduced form of the original compound with amine groups instead of nitro groups.
3,3-bis(4,5-dimethoxy-2-carboxyphenyl)propanoic acid: An oxidized form with carboxylic acid groups.
4,5-dimethoxy-2-nitrobenzyl alcohol: A related compound with a benzyl alcohol moiety.
Uniqueness
3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid is unique due to the presence of both nitro and methoxy groups on the aromatic rings, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3,3-bis(4,5-dimethoxy-2-nitrophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O10/c1-28-15-5-11(13(20(24)25)8-17(15)30-3)10(7-19(22)23)12-6-16(29-2)18(31-4)9-14(12)21(26)27/h5-6,8-10H,7H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJRQLXQVUWUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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